molecular formula C20H15FN4O2S B2570397 2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide CAS No. 897465-07-5

2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide

Cat. No. B2570397
M. Wt: 394.42
InChI Key: BGLZXWDCQAFELE-UHFFFAOYSA-N
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Description

“2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a mixture of compound 5 (0.34 g, 0.92 mmol), compound 12a (0.444 g, 2.48 mmol), and DIPEA (0.57 mL, 3.3 mmol) in DMSO (10 mL) was stirred at 80 °C for 8 h . The mixture was then cooled to room temperature, quenched with water (20 mL) .

Scientific Research Applications

Anticancer and Antitumor Activities

Compounds with the imidazo[2,1-b]thiazole scaffold, including those with 4-fluorophenyl substitutions, have been extensively studied for their anticancer and antitumor activities. For example, novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated potent anticancer agents against leukemia cells. These compounds, particularly 4a, showed strong cytotoxicity and induced apoptosis in cancer cells without causing cell cycle arrest, suggesting their potential as chemotherapeutic agents (Karki et al., 2011). Moreover, benzimidazoles and benzothiazoles with Aurora A kinase and KSP inhibitory activities were found to be effective against multiple cancer cell lines, indicating their utility in cancer treatment strategies (El‐All et al., 2015).

Antimicrobial Activity

Certain synthesized fluorinated benzothiazolo imidazole compounds have shown promising antimicrobial activity. A study by Sathe et al. (2011) explored derivatives with significant anti-microbial effects, highlighting the therapeutic potential of these compounds in combating microbial infections (Sathe et al., 2011).

Synthesis and Biological Evaluation

Research on the synthesis and biological evaluation of imidazo[2,1-b]thiazole derivatives has led to the discovery of compounds with significant biological activities. The study by Darekar et al. (2020) focused on microwave-assisted synthesis and the antibacterial activity of novel thiadiazoles and triazoles derived from these compounds, demonstrating moderate activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).

Radiolabeled Compounds for Imaging

Fluoroethoxy and fluoropropoxy substituted compounds related to imidazo[2,1-b]thiazole have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs), showing potential as imaging agents for PBR expression in neurodegenerative disorders through positron emission tomography (PET) studies (Fookes et al., 2008).

Fluorescent Sensors for Metal Ions

Benzimidazole and benzothiazole conjugated compounds have been designed as fluorescent sensors for detecting Al3+ and Zn2+ ions. These compounds exhibit solvatochromic behavior, large Stokes shifts, and good sensitivity and selectivity towards these metal ions, indicating their utility in chemical sensing applications (Suman et al., 2019).

properties

IUPAC Name

2-[[2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c21-13-7-5-12(6-8-13)17-10-25-14(11-28-20(25)24-17)9-18(26)23-16-4-2-1-3-15(16)19(22)27/h1-8,10-11H,9H2,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLZXWDCQAFELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide

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